molecular formula C14H20O B1250086 Gibbilimbol D

Gibbilimbol D

Cat. No. B1250086
M. Wt: 204.31 g/mol
InChI Key: UTXMWVVQOZAGKZ-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gibbilimbol D is a natural product found in Piper gibbilimbum with data available.

Scientific Research Applications

Synthesis and Structural Elucidation

  • Total Synthesis: Gibbilimbol D, along with gibbilimbols A-C, has been synthesized from commercially available materials. A key step involved a copper-catalyzed coupling to form the (long-chain alkyl)phenol skeleton (Vyvyan et al., 2002).
  • Modified Synthesis Approaches: Alternative synthesis methods for gibbilimbols B and D have been developed, including the use of a modified Ramberg–Bäcklund reaction (Wang, Zhou, & Cao, 2009).

Biological Activities and Applications

  • Cytotoxic and Antibacterial Properties: Gibbilimbols A-D, isolated from Piper gibbilimbum, exhibited cytotoxicity towards brine shrimp and KB nasopharyngal carcinoma cells. They also showed antibacterial activity against Staphylococcus epidermidis and Bacillus cereus (Orjala, Mian, Rali, & Sticher, 1998).
  • Antiparasitic Agents: Gibbilimbol analogues have been evaluated for activity against Trypanosoma cruzi and Leishmania (L.) infantum, with some analogues showing potent antiparasitic effects and selectivity (Varela et al., 2016).
  • Antischistosomal Potential: Gibbilimbol B, isolated from Piper malacophyllum, exhibited significant activity against the larval stage of Schistosoma mansoni, surpassing the effectiveness of praziquantel, a standard antischistosomal drug (Carnaúba et al., 2021).

properties

Product Name

Gibbilimbol D

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

4-[(E)-oct-3-enyl]phenol

InChI

InChI=1S/C14H20O/c1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h5-6,9-12,15H,2-4,7-8H2,1H3/b6-5+

InChI Key

UTXMWVVQOZAGKZ-AATRIKPKSA-N

Isomeric SMILES

CCCC/C=C/CCC1=CC=C(C=C1)O

Canonical SMILES

CCCCC=CCCC1=CC=C(C=C1)O

synonyms

4-(3-octenyl)phenol
gibbilimbol D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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